2-(Methylsulfanyl)propan-1-ol
Overview
Description
2-(Methylsulfanyl)propan-1-ol is an organic compound with the molecular formula C4H10OS. It is a colorless liquid with a characteristic odor and is known for its presence in various natural products, including certain wines and tomatoes
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfanyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropan-1-ol with sodium methylsulfide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the metabolism of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of flavors and fragrances due to its characteristic odor
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)propan-1-ol involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations, leading to the formation of metabolites that participate in different biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propan-1-ol
- 1-(Methylsulfanyl)propan-2-ol
- 2-Methyl-2-(methylsulfanyl)propan-1-ol
Uniqueness
2-(Methylsulfanyl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-methylsulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c1-4(3-5)6-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCIVMULHWHONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516021 | |
Record name | 2-(Methylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20463-93-8 | |
Record name | 2-(Methylsulfanyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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